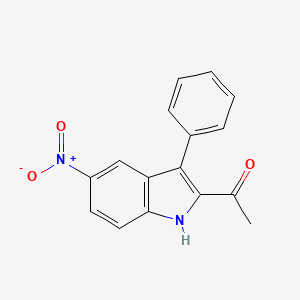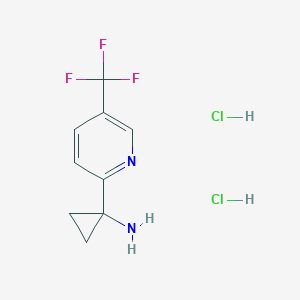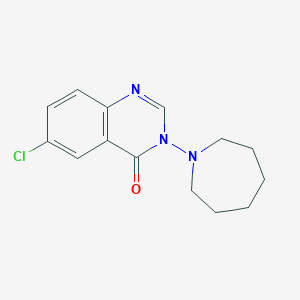
3-(Azepan-1-yl)-6-chloroquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Azepan-1-yl)-6-chloroquinazolin-4(3H)-one is a heterocyclic compound that features a quinazolinone core structure substituted with an azepane ring and a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azepan-1-yl)-6-chloroquinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Azepane Substitution: The azepane ring can be introduced through nucleophilic substitution reactions, where the amine group of azepane reacts with the quinazolinone derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and environmentally friendly reagents.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Azepan-1-yl)-6-chloroquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
3-(Azepan-1-yl)-6-chloroquinazolin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.
Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications:
Mécanisme D'action
The mechanism of action of 3-(Azepan-1-yl)-6-chloroquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane ring and the chlorine atom contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloroquinazolin-4(3H)-one: Lacks the azepane ring, which may result in different biological activity and chemical properties.
3-(Piperidin-1-yl)-6-chloroquinazolin-4(3H)-one: Similar structure but with a piperidine ring instead of an azepane ring, leading to variations in its biological activity.
Uniqueness
3-(Azepan-1-yl)-6-chloroquinazolin-4(3H)-one is unique due to the presence of the azepane ring, which can influence its pharmacokinetic properties and binding interactions. This structural feature may enhance its potential as a therapeutic agent compared to similar compounds.
Propriétés
Numéro CAS |
89804-97-7 |
|---|---|
Formule moléculaire |
C14H16ClN3O |
Poids moléculaire |
277.75 g/mol |
Nom IUPAC |
3-(azepan-1-yl)-6-chloroquinazolin-4-one |
InChI |
InChI=1S/C14H16ClN3O/c15-11-5-6-13-12(9-11)14(19)18(10-16-13)17-7-3-1-2-4-8-17/h5-6,9-10H,1-4,7-8H2 |
Clé InChI |
ZGUKXODIJAKXPI-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)N2C=NC3=C(C2=O)C=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Azetidin-1-YL)-1-bromo-8-chloroimidazo[1,5-A]pyrazine](/img/structure/B11843261.png)

![2-Amino-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11843269.png)

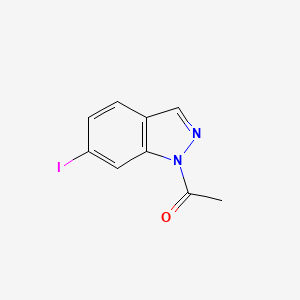
![3-Amino-4-[(3-methoxyphenyl)amino]-1H-isochromen-1-one](/img/structure/B11843286.png)
![2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B11843292.png)

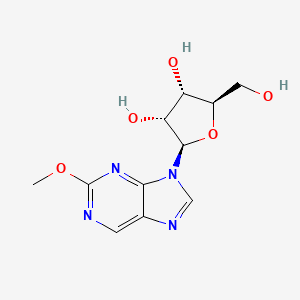
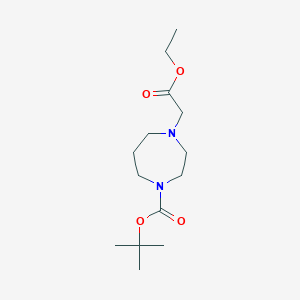
![4,6-Dibromobenzo[d][1,3]dioxole](/img/structure/B11843309.png)
